3,4-Dimethylnaphthalen-1-amine
Overview
Description
3,4-Dimethylnaphthalen-1-amine: is an organic compound with the molecular formula C₁₂H₁₃N It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 3 and 4 positions and an amine group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylnaphthalen-1-amine typically involves the following steps:
Nitration of 3,4-Dimethylnaphthalene: The starting material, 3,4-Dimethylnaphthalene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 1 position.
Reduction of Nitro Group: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides, aldehydes, or ketones can be used in the presence of catalysts or under specific reaction conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, imines, or other substituted derivatives.
Scientific Research Applications
Chemistry: 3,4-Dimethylnaphthalen-1-amine is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its unique structure allows for the formation of complex molecules with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its amine group allows for easy modification and conjugation with other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific receptors or enzymes. Its structural properties make it a valuable scaffold for designing bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers, resins, and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethylnaphthalen-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
1-Naphthylamine: Similar structure but lacks the methyl groups at the 3 and 4 positions.
2-Naphthylamine: Similar structure but the amine group is at the 2 position.
3,4-Dimethylnaphthalene: Lacks the amine group at the 1 position.
Uniqueness: 3,4-Dimethylnaphthalen-1-amine is unique due to the presence of both methyl groups and an amine group, which confer specific chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,4-dimethylnaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-7-12(13)11-6-4-3-5-10(11)9(8)2/h3-7H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBYETKAHYHGJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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